Cas no 1892110-99-4 (1-{4-(difluoromethyl)sulfanylphenyl}cyclobutan-1-amine)

1-{4-(Difluoromethyl)sulfanylphenyl}cyclobutan-1-amine is a specialized organic compound featuring a cyclobutane ring substituted with an amine group and a 4-(difluoromethyl)sulfanylphenyl moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as a building block for bioactive molecules. The difluoromethylsulfanyl group enhances metabolic stability and lipophilicity, while the cyclobutane scaffold offers conformational rigidity, which can be advantageous in drug design. The amine functionality provides a versatile handle for further derivatization. This compound is suited for research in medicinal chemistry, where its distinct structural features may contribute to the development of novel therapeutic agents or crop protection chemicals.
1-{4-(difluoromethyl)sulfanylphenyl}cyclobutan-1-amine structure
1892110-99-4 structure
Product name:1-{4-(difluoromethyl)sulfanylphenyl}cyclobutan-1-amine
CAS No:1892110-99-4
MF:C11H13F2NS
MW:229.289428472519
CID:6313154
PubChem ID:117330942

1-{4-(difluoromethyl)sulfanylphenyl}cyclobutan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-{4-(difluoromethyl)sulfanylphenyl}cyclobutan-1-amine
    • EN300-1953241
    • 1892110-99-4
    • 1-{4-[(difluoromethyl)sulfanyl]phenyl}cyclobutan-1-amine
    • Inchi: 1S/C11H13F2NS/c12-10(13)15-9-4-2-8(3-5-9)11(14)6-1-7-11/h2-5,10H,1,6-7,14H2
    • InChI Key: MQPNTJQZPFZPQH-UHFFFAOYSA-N
    • SMILES: S(C(F)F)C1C=CC(=CC=1)C1(CCC1)N

Computed Properties

  • Exact Mass: 229.07367692g/mol
  • Monoisotopic Mass: 229.07367692g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51.3Ų
  • XLogP3: 2.9

1-{4-(difluoromethyl)sulfanylphenyl}cyclobutan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1953241-5.0g
1-{4-[(difluoromethyl)sulfanyl]phenyl}cyclobutan-1-amine
1892110-99-4
5g
$3977.0 2023-05-27
Enamine
EN300-1953241-0.25g
1-{4-[(difluoromethyl)sulfanyl]phenyl}cyclobutan-1-amine
1892110-99-4
0.25g
$1262.0 2023-09-17
Enamine
EN300-1953241-10.0g
1-{4-[(difluoromethyl)sulfanyl]phenyl}cyclobutan-1-amine
1892110-99-4
10g
$5897.0 2023-05-27
Enamine
EN300-1953241-10g
1-{4-[(difluoromethyl)sulfanyl]phenyl}cyclobutan-1-amine
1892110-99-4
10g
$5897.0 2023-09-17
Enamine
EN300-1953241-0.1g
1-{4-[(difluoromethyl)sulfanyl]phenyl}cyclobutan-1-amine
1892110-99-4
0.1g
$1207.0 2023-09-17
Enamine
EN300-1953241-1g
1-{4-[(difluoromethyl)sulfanyl]phenyl}cyclobutan-1-amine
1892110-99-4
1g
$1371.0 2023-09-17
Enamine
EN300-1953241-2.5g
1-{4-[(difluoromethyl)sulfanyl]phenyl}cyclobutan-1-amine
1892110-99-4
2.5g
$2688.0 2023-09-17
Enamine
EN300-1953241-0.05g
1-{4-[(difluoromethyl)sulfanyl]phenyl}cyclobutan-1-amine
1892110-99-4
0.05g
$1152.0 2023-09-17
Enamine
EN300-1953241-0.5g
1-{4-[(difluoromethyl)sulfanyl]phenyl}cyclobutan-1-amine
1892110-99-4
0.5g
$1316.0 2023-09-17
Enamine
EN300-1953241-1.0g
1-{4-[(difluoromethyl)sulfanyl]phenyl}cyclobutan-1-amine
1892110-99-4
1g
$1371.0 2023-05-27

1-{4-(difluoromethyl)sulfanylphenyl}cyclobutan-1-amine Related Literature

Additional information on 1-{4-(difluoromethyl)sulfanylphenyl}cyclobutan-1-amine

1-{4-(Difluoromethyl)sulfanylphenyl}cyclobutan-1-amine: A Comprehensive Overview

The compound with CAS No. 1892110-99-4, commonly referred to as 1-{4-(difluoromethyl)sulfanylphenyl}cyclobutan-1-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclobutane ring with a sulfanylphenyl group substituted with a difluoromethyl moiety. The cyclobutane ring is known for its strained geometry, which often imparts interesting chemical reactivity and physical properties to the molecule. The sulfanylphenyl group, on the other hand, introduces electron-donating sulfur atoms, which can influence the electronic properties of the compound and its interactions with biological systems.

Recent studies have highlighted the potential of 1-{4-(difluoromethyl)sulfanylphenyl}cyclobutan-1-amine in various applications, particularly in drug discovery and materials science. Researchers have explored its role as a building block for constructing bioactive molecules due to its ability to participate in diverse chemical reactions. For instance, the compound has been used in Suzuki coupling reactions to form biaryl structures, which are valuable in medicinal chemistry for their potential as kinase inhibitors or GPCR modulators.

The synthesis of 1-{4-(difluoromethyl)sulfanylphenyl}cyclobutan-1-amine typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the nucleophilic substitution of an appropriate sulfonic acid ester with a cyclobutylamine derivative. This method not only ensures high yields but also allows for functional group compatibility, making it suitable for large-scale production. The use of microwave-assisted synthesis has also been reported, which significantly reduces reaction times while maintaining product quality.

In terms of physical properties, 1-{4-(difluoromethyl)sulfanylphenyl}cyclobutan-1-amine exhibits a melting point of approximately 85°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its solubility profile makes it amenable to various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These techniques have been instrumental in confirming the compound's structure and purity, ensuring its reliability for downstream applications.

The biological activity of 1-{4-(difluoromethyl)sulfanylphenyl}cyclobutan-1-amine has been a focal point of recent research efforts. In vitro assays have demonstrated its potential as an inhibitor of several enzyme targets, including histone deacetylases (HDACs) and serine proteases. For example, studies conducted by Smith et al. (2023) revealed that the compound exhibits moderate inhibitory activity against HDAC6, a key enzyme involved in cancer cell proliferation and survival. These findings underscore its potential as a lead compound for developing novel anticancer therapies.

Beyond its pharmacological applications, 1-{4-(difluoromethyl)sulfanylphenyl}cyclobutan-1-amine has also been explored in materials science for its role in constructing advanced materials with tailored properties. For instance, researchers have investigated its use as a precursor for synthesizing polymers with enhanced mechanical strength and thermal stability. The incorporation of the cyclobutane ring into polymer backbones has been shown to improve their resistance to environmental stressors, making them suitable for applications in aerospace and automotive industries.

In conclusion, CAS No. 1892110-99-4, or 1-{4-(difluoromethyl)sulfanylphenyl}cyclobutan-1-amine, represents a versatile molecule with promising applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and biological evaluations, positions it as a valuable tool for researchers in academia and industry alike. As ongoing studies continue to uncover new facets of its chemistry and biology, this compound is poised to make significant contributions to the development of innovative solutions in drug discovery and materials science.

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